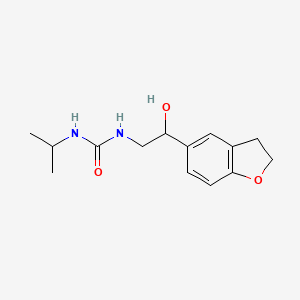

1-(2-(2,3-二氢苯并呋喃-5-基)-2-羟乙基)-3-异丙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a common structural component in many biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction .

科学研究应用

聚合物合成与材料科学

- 用于聚合物合成的未保护氨基醇的选择性引发:Bakkali-Hassani 等人 (2018) 对市售氨基醇的研究调查了它们作为 N-杂环卡宾有机催化的 2-甲基-N-甲苯磺酰基叠氮环丙烷开环聚合的直接引发剂。这项研究重点介绍了一种基于聚叠氮环丙烷生产无金属 α-羟基-ω-氨基端基的方法,展示了对摩尔质量的出色控制和高链端保真度,可用于先进的材料科学应用 Bakkali-Hassani 等人,2018。

有机合成与化学转化

- 苯并呋喃的新型合成:Gabriele 等人 (2008) 开发了一种 2-官能化苯并呋喃的新型两步合成,展示了一种通过钯催化的环异构化来生产苯并呋喃衍生物的方法。这项工作提供了合成复杂苯并呋喃结构的见解,可能适用于开发用于研究和药物开发的新化学实体 Gabriele 等人,2008。

天然产物合成与分析

- 从海洋真菌中分离新化合物:Lan 等人 (2014) 从海洋真菌 Pseudallescheria boydii 中鉴定了新型异苯并呋喃酮衍生物假博伊丁 A 和 B。这项研究不仅有助于了解海洋天然产物,还探索了它们的潜在生物活性,包括细胞毒性作用 Lan 等人,2014。

化学化合物合成

- 芝麻酚衍生物的合成:Fukui 等人 (1969) 展示了 5,6-亚甲二氧基-2-异丙烯基苯并[b]呋喃的合成,展示了创建复杂有机分子的技术。像这样的研究支撑了各种有机化合物的合成,为包括药物和材料科学在内的各个领域做出了贡献 Fukui 等人,1969。

作用机制

Target of Action

The primary target of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea is the serotonin transporter (hSERT) . This compound is a benzofuran derivative, and benzofurans generally have low selectivity for the dopamine transporter (hDAT), but higher potency at hSERT .

Mode of Action

This compound interacts with its target, the hSERT, by inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can lead to prolonged neurotransmission .

Biochemical Pathways

It is likely that the compound affects the serotonergic system, given its interaction with the hsert . The downstream effects of this interaction could include changes in mood, cognition, and behavior, as serotonin is a key neurotransmitter involved in these processes.

Pharmacokinetics

It is known that benzofuran derivatives are subject to extensive hepatic metabolism . The compound is likely to have moderate-to-high hepatic extraction ratio, with high plasma clearance . It is also highly protein bound, primarily to α1-acid glycoprotein

Result of Action

The result of the compound’s action is likely to be an increase in serotonergic neurotransmission, due to its inhibition of serotonin reuptake . This could potentially lead to changes in mood, cognition, and behavior.

未来方向

属性

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)16-14(18)15-8-12(17)10-3-4-13-11(7-10)5-6-19-13/h3-4,7,9,12,17H,5-6,8H2,1-2H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKXEAZMYPDMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)

![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)

![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)